

Commercial suppliers of research-grade Fluorescent Brightener 251.

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Compound of Interest

Compound Name: *Fluorescent brightener 251*

Cat. No.: *B15600260*

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A Technical Guide to Research-Grade Fluorescent Brightener 251

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Brightener 251 is a stilbene-derived fluorescent whitening agent that strongly absorbs ultraviolet (UV) radiation and re-emits it as visible blue-violet light.^{[1][2]} While extensively used in industrial applications such as in the paper and textile industries to enhance whiteness, its intrinsic fluorescence makes it a valuable tool for various research applications.^[1] This technical guide provides an in-depth overview of research-grade **Fluorescent Brightener 251**, including its chemical and physical properties, a list of commercial suppliers, and a detailed experimental protocol for its use in cellular imaging.

Chemical and Physical Properties

Fluorescent Brightener 251 is a water-soluble, polyanionic, quaternary ammonium salt.^[3] Its mechanism of action involves the absorption of UV light, primarily in the 330-360 nm range, which excites electrons within the molecule, leading to the emission of blue-violet light in the 400-440 nm range.^[1] This process of absorbing invisible UV light and emitting it in the visible spectrum is what gives the compound its characteristic brightening effect.^[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for research-grade **Fluorescent Brightener 251**, compiled from various suppliers.

Property	Value	Source(s)
CAS Number	16324-27-9	[1] [3] [4] [5]
Molecular Formula	C ₃₆ H ₃₆ N ₁₂ O ₁₄ S ₄ ·4Na	[3]
Molecular Weight	1080.97 g/mol	[3]
Appearance	Light yellow crystalline powder	[6]
Purity	>99%	[5]
Excitation Range	330 - 360 nm	[1]
Emission Range	400 - 440 nm (Blue-violet)	[1]
Solubility	Soluble in water (up to 30 g/L at 25°C)	[6]
Storage Conditions	Store at < -15°C, keep container well closed.	[3]

Commercial Suppliers of Research-Grade Fluorescent Brightener 251

A number of chemical suppliers offer **Fluorescent Brightener 251** for research purposes. It is important for researchers to obtain a certificate of analysis from their chosen supplier to ensure the purity and quality required for their specific application.

Supplier	Product Number/Identifier
Biosynth	FF41180
Vulcanchem	VC21081813
MedchemExpress	HY-D0512
ChemicalBook	CB7273187
Amsbio	AMS.T86454-50-MG
Chongqing Chemdad	Varies
Shaanxi Dideu Medichem Co. Ltd	Varies

Experimental Protocol: Staining of Plant Cell Walls for Fluorescence Microscopy

While specific research protocols for **Fluorescent Brightener 251** are not widely published, its properties as a stilbene-based dye are similar to other fluorescent brighteners like Calcofluor White (Fluorescent Brightener 28), which are commonly used for visualizing cell walls in plants, fungi, and algae. The following is an adapted protocol for staining plant cell walls with **Fluorescent Brightener 251** for visualization by fluorescence microscopy. This protocol is based on established methods for similar dyes.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Materials

- **Fluorescent Brightener 251**
- Deionized water
- Phosphate-buffered saline (PBS)
- Fixative solution (e.g., 4% paraformaldehyde in PBS)
- Plant tissue samples (e.g., Arabidopsis thaliana roots or leaf sections)
- Microscope slides and coverslips

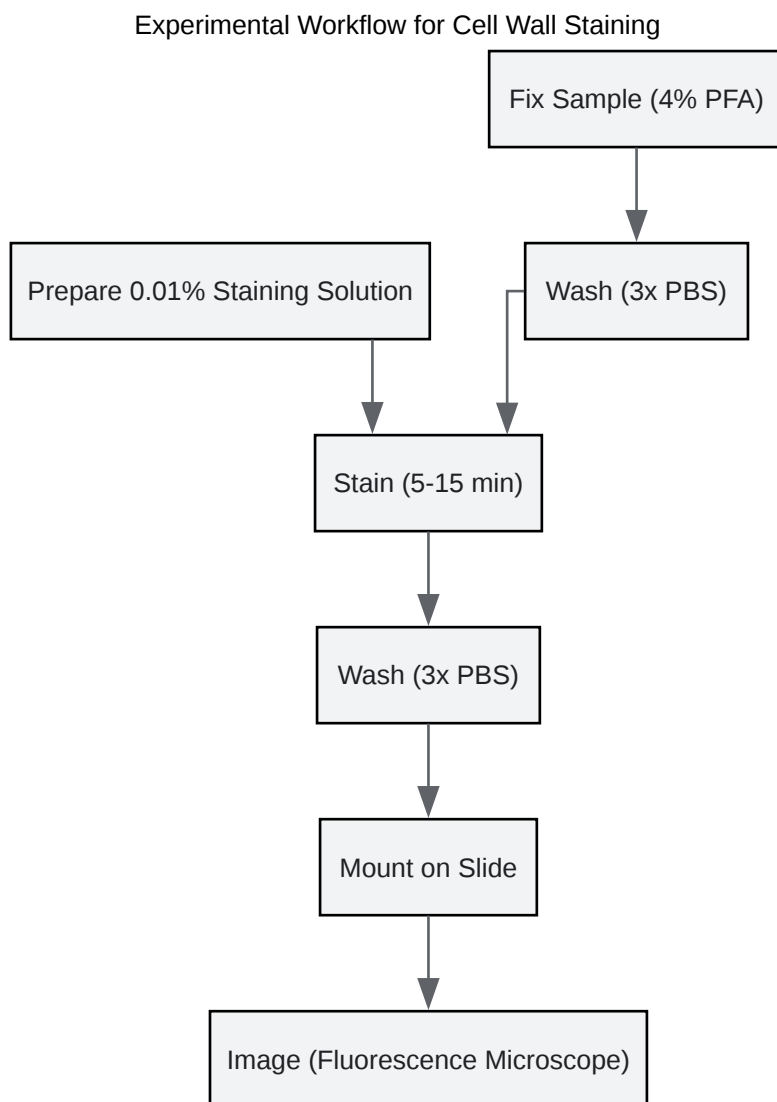
- Fluorescence microscope with a DAPI filter set (or similar UV excitation filter)

Procedure

- Preparation of Staining Solution:
 - Prepare a 0.1% (w/v) stock solution of **Fluorescent Brightener 251** in deionized water.
 - For a working solution, dilute the stock solution 1:10 in PBS to a final concentration of 0.01%. Note: The optimal concentration may need to be determined empirically for different sample types.
- Sample Preparation and Fixation:
 - Fix the plant tissue samples in 4% paraformaldehyde in PBS for 30-60 minutes at room temperature.
 - Wash the samples three times with PBS for 5 minutes each to remove the fixative.
- Staining:
 - Immerse the fixed samples in the 0.01% **Fluorescent Brightener 251** working solution.
 - Incubate for 5-15 minutes at room temperature. Note: Incubation times may need to be optimized.
- Washing:
 - Remove the staining solution and wash the samples with PBS three times for 5 minutes each to remove unbound dye and reduce background fluorescence.
- Mounting and Imaging:
 - Mount the stained samples on a microscope slide with a drop of PBS and a coverslip.
 - Visualize the samples using a fluorescence microscope equipped with a filter set appropriate for UV excitation and blue emission (e.g., a DAPI filter set with an excitation wavelength around 350 nm and an emission wavelength around 450 nm).

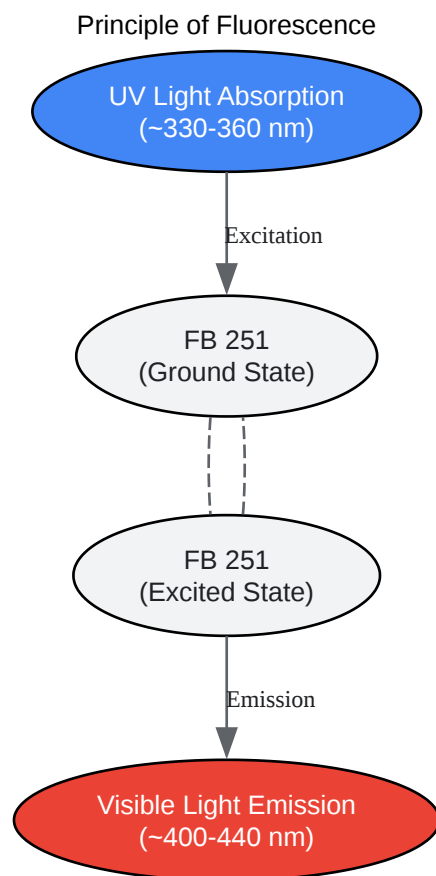
Visualization and Logical Relationships

The following diagrams illustrate the experimental workflow and the fundamental principle of fluorescence.



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Caption: A flowchart of the experimental protocol for staining plant cell walls.



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Caption: The process of light absorption and emission by **Fluorescent Brightener 251**.

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